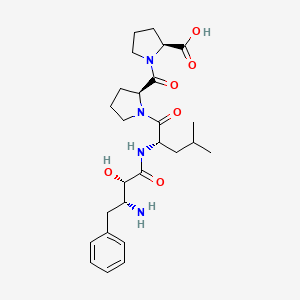

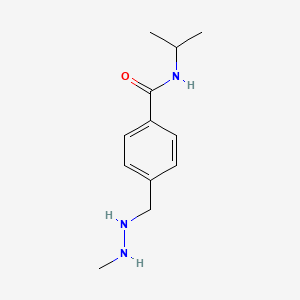

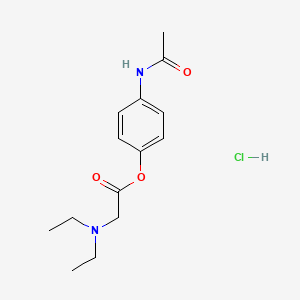

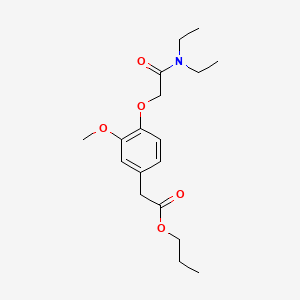

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Descripción general

Descripción

PTIQ is a neuroprotective compound. It inhibits tetrahydro-L-biopterin-induced cytotoxicity and increases in matrix metalloproteinase-3 (MMP-3) levels in CATH.a cells (IC50s = 1.8 and 0.06 µM, respectively). PTIQ inhibits LPS-induced production of MMP-3, TNF-α, and COX-2 in BV-2 microglia (IC50s = 2.4, 6.5, and 9.3 µM, respectively). In vivo, PTIQ (3 and 30 mg/kg) increases survival of striatal nigral dopaminergic neurons, reduces microglial activation, and alleviates motor deficits in a mouse model of MPTP-induced Parkinson’s disease.

Potent inhibitor of MMP-3 expression

PTIQ is an inhibitor of MMP-3 expression.

Aplicaciones Científicas De Investigación

Neuroprotection in Parkinson’s Disease

PTIQ has been found to protect nigral dopaminergic neurons in an animal model of Parkinson’s disease induced by MPTP . It effectively suppressed the production of MMP-3 induced in response to cellular stress in the dopaminergic CATH.a cell line and prevented the resulting cell death .

Inhibition of Inflammatory Molecules

In BV-2 microglial cells activated with lipopolysaccharide, PTIQ down-regulated the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, and blocked nuclear translocation of NF-kB .

Attenuation of Motor Deficits

In a mouse model of Parkinson’s disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), PTIQ attenuated the associated motor deficits, prevented neurodegeneration, and suppressed microglial activation in the substantia nigra .

Pharmacokinetic Profile

Pharmacokinetic analysis showed that PTIQ was relatively stable against liver microsomal enzymes, did not inhibit the cytochrome p450 isozymes or the hERG ion channel, exhibited no cytotoxicity on liver cells or lethality when administered at 1000 mg kg-1, and entered the brain rather rapidly yielding a 28% brain:plasma ratio after i.p. injection .

Inhibition of Tetrahydro-L-biopterin-induced Cytotoxicity

PTIQ inhibits tetrahydro-L-biopterin-induced cytotoxicity in CATH.a cells .

Increase in Survival of Striatal Nigral Dopaminergic Neurons

In vivo, PTIQ increases survival of striatal nigral dopaminergic neurons .

Mecanismo De Acción

PTIQ, also known as “1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone” or “1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one”, is a compound with significant neuroprotective and anti-inflammatory properties . This article will delve into the mechanism of action of PTIQ, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of PTIQ is Matrix Metalloproteinase-3 (MMP-3) . MMP-3 is an enzyme that plays a crucial role in the degradation of extracellular matrix proteins, and its overexpression has been linked to various pathological conditions, including neuroinflammatory diseases .

Mode of Action

PTIQ interacts with its target, MMP-3, by suppressing its production . This interaction leads to a decrease in the degradation of extracellular matrix proteins, thereby providing neuroprotection . Furthermore, PTIQ has been shown to have anti-inflammatory effects on microglial cells .

Biochemical Pathways

It is known that ptiq’s suppression of mmp-3 production can lead to a decrease in neuroinflammation, a common pathway involved in various neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of PTIQ have been studied in an animal model of Parkinson’s disease . . It exhibited no cytotoxicity on liver cells or lethality when administered at 1000 mg kg-1 and entered the brain rather rapidly yielding a 28% brain:plasma ratio after i.p. injection . These properties suggest that PTIQ has good bioavailability and can effectively reach its target site in the brain .

Result of Action

The suppression of MMP-3 production by PTIQ results in neuroprotection and anti-inflammatory effects . In an animal model of Parkinson’s disease, PTIQ was shown to protect nigral dopaminergic neurons and suppress microglial activation .

Propiedades

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?

A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.

Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?

A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.

Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?

A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.

Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?

A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.